molecular formula C29H27N5O5S B2473865 N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-38-1

N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2473865
CAS RN: 1024131-38-1
M. Wt: 557.63
InChI Key: JJFVXPAZFQSXNG-UHFFFAOYSA-N
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Description

“N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a dimethoxyaniline group, an imidazoquinazolinone ring, and an acetamide group .


Molecular Structure Analysis

The compound contains several ring structures, including an imidazole ring and a quinazoline ring, which are both nitrogen-containing heterocyclic rings. It also contains a benzyl group attached to the nitrogen of the imidazole ring, and a dimethoxyaniline group attached to the quinazoline ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of polar functional groups like acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide derivatives have been synthesized and evaluated for potential anticonvulsant activity. A study by El Kayal et al. (2022) focused on synthesizing 1-benzylsubstituted derivatives of a similar compound and testing their affinity to GABAergic biotargets. However, these synthesized substances did not show significant anticonvulsant activity in a pentylenetetrazole-induced seizures model in mice (El Kayal et al., 2022).

Anticancer and Antimicrobial Activities

A series of related compounds have been studied for their potential anticancer and antimicrobial activities. Kovalenko et al. (2012) synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, finding significant cytotoxicity and anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer (Kovalenko et al., 2012).

Antiviral Activities

Some derivatives of quinazolin-4(3H)-ones, similar to the compound , have been synthesized and evaluated for antiviral activities. Selvam et al. (2007) reported that certain compounds showed inhibitory activities against various viruses, including influenza and severe acute respiratory syndrome corona (Selvam et al., 2007).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the potential biological activity of this compound, given the presence of functional groups and structures that are often found in biologically active molecules .

properties

IUPAC Name

N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O5S/c1-38-19-12-13-22(24(14-19)39-2)31-26(36)17-40-29-33-21-11-7-6-10-20(21)27-32-23(28(37)34(27)29)15-25(35)30-16-18-8-4-3-5-9-18/h3-14,23H,15-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFVXPAZFQSXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

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